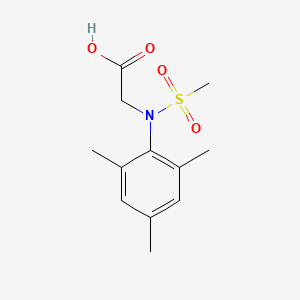

N-Mesityl-N-(methylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Mesityl-N-(methylsulfonyl)glycine involves the reaction of mesityl-substituted NHCs with glycine derivatives. The mesityl group enhances the reactivity of the NHC catalyst, leading to faster reactions with α-functionalized aldehydes .

Chemical Reactions Analysis

N-Mesityl-N-(methylsulfonyl)glycine is involved in various NHC-catalyzed reactions of α-functionalized aldehydes. These include annulations, oxidations, and redox reactions. The presence of the mesityl group accelerates the formation of the Breslow intermediate, rendering the initial addition of the NHC to the aldehyde irreversible .

Wissenschaftliche Forschungsanwendungen

Enzyme and Metabolic Pathway Studies

N-Mesityl-N-(methylsulfonyl)glycine is structurally related to compounds that have been used to study enzyme reactions involving methyl transfer and sulfonylation processes. For example, Glycine N-methyltransferase (GNMT) is a key enzyme in methyl group metabolism, which uses S-adenosylmethionine to methylate glycine, thereby regulating the methylating potential of cells. Studies on GNMT have elucidated its role in controlling methyl group homeostasis and its inhibition by specific forms of folate, highlighting the potential of related compounds for probing enzyme mechanisms and metabolic pathways (Luka et al., 2006).

Agricultural Research

In agricultural sciences, compounds similar to N-Mesityl-N-(methylsulfonyl)glycine have been used to explore the effects of chemical agents on plant growth and development. For instance, sulfonylurea herbicides, which share functional group similarities with N-Mesityl-N-(methylsulfonyl)glycine, have been investigated for their growth-inhibitory effects on soybean cell suspension cultures, demonstrating the utility of such compounds in studying plant response to chemical stressors and the underlying biochemical pathways (Scheel & Casida, 1985).

Chemical and Biological Analysis Techniques

N-Mesityl-N-(methylsulfonyl)glycine, due to its unique structural features, can also be relevant in the development of novel analytical techniques. For example, the use of fluorosurfactants in micellar electrokinetic capillary chromatography for the improved separation and analysis of biological compounds indicates the potential application of similarly structured compounds in enhancing the efficiency and selectivity of analytical methods (de Ridder et al., 2001).

Eigenschaften

IUPAC Name |

2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOYUNNXFLPBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesityl-N-(methylsulfonyl)glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)

![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)

![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)